molecular formula C17H27NO3 B079536 N-(3,4,5-trimethoxybenzyl)cycloheptanamine CAS No. 356075-79-1

N-(3,4,5-trimethoxybenzyl)cycloheptanamine

Cat. No.: B079536
CAS No.: 356075-79-1
M. Wt: 293.4 g/mol
InChI Key: LKZYJHOBZAMOTO-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxybenzyl)cycloheptanamine (CAS 356075-79-1) is a synthetic benzylamine derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a cycloheptanamine moiety coupled with a 3,4,5-trimethoxybenzyl group, a structural motif frequently associated with bioactive molecules . The molecular formula is C17H27NO3 and it has a molecular weight of 293.40 g/mol . This structural class of compounds is recognized for its potential to interact with the central nervous system (CNS). Precedent scientific literature indicates that 3,4,5-trimethoxybenzyl derivatives have been synthesized and screened specifically for likely CNS activity, establishing a strong foundation for its research value in this field . Furthermore, the 3,4,5-trimethoxyphenyl moiety is a known pharmacophore present in a variety of compounds with documented anticancer properties, suggesting broader investigative applications in oncology research . The compound is also related to derivatives covered in pharmaceutical patents for their biological activity, underscoring its relevance in drug discovery . As a building block in organic synthesis, it serves as a versatile precursor for the development of more complex, target-oriented molecules . This product is intended for research and development purposes exclusively and is not designed for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZYJHOBZAMOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354828
Record name N-(3,4,5-trimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356075-79-1
Record name N-(3,4,5-trimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method for synthesizing N-(3,4,5-trimethoxybenzyl)cycloheptanamine involves a nucleophilic substitution reaction between 3,4,5-trimethoxybenzyl chloride and cycloheptanamine . The amine acts as a nucleophile, attacking the electrophilic benzyl carbon, displacing the chloride ion. The reaction is typically conducted under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Reaction Equation :

Cycloheptanamine+3,4,5-Trimethoxybenzyl chlorideBaseThis compound+HCl\text{Cycloheptanamine} + \text{3,4,5-Trimethoxybenzyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Solvent Selection

  • Polar aprotic solvents (e.g., dimethylformamide (DMF), dichloromethane (DCM)) are preferred due to their ability to stabilize ionic intermediates.

  • Toluene and diethyl ether are alternatives for large-scale reactions, though they may reduce reaction rates.

Base and Temperature

  • Inorganic bases : Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are commonly used at concentrations of 1.2–1.5 equivalents.

  • Temperature : Reactions proceed efficiently at 0–5°C to minimize side reactions, with yields dropping above 25°C due to hydrolysis of the benzyl chloride.

Table 1: Solvent and Base Optimization Data

SolventBaseTemperature (°C)Yield (%)Purity (%)
DMFK₂CO₃0–57895
DCMNaOH206588
TolueneK₂CO₃0–57292

Byproduct Formation and Mitigation

  • N-Alkylated byproducts : Result from over-alkylation of the amine. Mitigated by maintaining a 1:1 molar ratio of reactants and slow addition of benzyl chloride.

  • Hydrolysis products : 3,4,5-Trimethoxybenzyl alcohol forms if moisture is present. Controlled using molecular sieves or anhydrous conditions.

Reductive Amination: Alternative Route

Reaction Overview

Reductive amination offers an alternative pathway using 3,4,5-trimethoxybenzaldehyde and cycloheptanamine in the presence of a reducing agent. This method avoids the use of benzyl chloride, which is moisture-sensitive.

Reaction Equation :

Cycloheptanamine+3,4,5-TrimethoxybenzaldehydeReducing AgentThis compound\text{Cycloheptanamine} + \text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{Reducing Agent}} \text{this compound}

Reducing Agents and Efficiency

  • Sodium borohydride (NaBH₄) : Effective in methanol/water mixtures, yielding 60–70% product.

  • Sodium cyanoborohydride (NaBH₃CN) : Superior selectivity in acidic conditions (pH 4–6), achieving yields up to 85%.

Table 2: Reductive Amination Performance

Reducing AgentSolventpHYield (%)
NaBH₄Methanol/H₂O765
NaBH₃CNAcetic acid583

Industrial-Scale Production Challenges

Continuous Flow Reactor Systems

To address scalability limitations in batch processes, continuous flow systems offer:

  • Improved heat transfer : Minimizes thermal degradation.

  • Reduced reaction times : From 12 hours (batch) to 30 minutes.

Purification at Scale

  • Liquid-liquid extraction : Ethyl acetate/water systems remove unreacted amine and inorganic salts.

  • Crystallization : Hexane/ethanol mixtures yield >99% purity but require precise cooling rates.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • ¹H NMR :

    • Methoxy protons: δ 3.75–3.85 ppm (singlet, 9H).

    • Cycloheptane protons: δ 1.50–2.20 ppm (multiplet, 11H).

  • IR Spectroscopy :

    • N-H stretch: 3300 cm⁻¹ (broad).

    • C-O (methoxy): 1250 cm⁻¹.

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • GC-MS : Confirms molecular ion peak at m/z 303.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of secondary amines or other reduced derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzyl group.

Scientific Research Applications

N-(3,4,5-trimethoxybenzyl)cycloheptanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The cycloheptane ring may also contribute to the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Notes References
N-(3,4,5-Trimethoxybenzyl)cycloheptanamine hydrobromide C₁₇H₂₅NO₃·HBr 372.30 Cycloheptane ring, hydrobromide salt Discontinued; limited activity data
N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine C₂₀H₂₉NO₃ 331.45 Adamantane cage CNS-targeted; converted to bioactive amides
N-(3,4,5-Trimethoxybenzyl)-7-carbamoyl-pterin C₂₀H₂₂N₆O₆ 442.43 Pterin heterocycle 59% synthesis yield; in vitro translation assays
N-(3,4,5-Trimethoxybenzyl)aniline C₁₆H₁₉NO₃ 273.33 Aniline phenyl ring XLogP: 3.3; high lipophilicity

Key Observations :

  • Cycloheptane vs.
  • Hydrobromide Salt : The discontinued status of this compound hydrobromide contrasts with the active research on adamantane and pterin analogs, highlighting challenges in compound availability .
  • Pterin Derivatives : The attachment of a pterin moiety introduces hydrogen-bonding capabilities, which may influence interactions with enzymatic targets like ricin A chain inhibitors .

Benzamide and Sulfonamide Derivatives

Table 2: Functionalized Derivatives with 3,4,5-Trimethoxybenzyl Groups

Compound Name Molecular Formula Key Functional Groups Synthesis Method Biological Activity References
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₇H₁₆BrNO₄ Bromophenyl, benzamide Benzoyl chloride + 4-bromoaniline Crystal structure with N-H···O H-bonding
N-(3,4,5-Trimethoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide C₃₃H₃₇N₃O₁₀S Dual trimethoxyphenyl, sulfonamide Schotten-Baumann reaction Tubulin polymerization inhibition
30C-NBOMe C₂₅H₂₆N₂O₃ Phenethylamine backbone Benzyl chloride + 2C-H derivative Psychedelic activity; CNS effects

Key Observations :

  • Benzamides : Derivatives like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide exhibit stable crystal packing via hydrogen bonds, suggesting utility in solid-state chemistry or as intermediates .
  • Sulfonamides : Dual trimethoxyphenyl substitution in compound D16 (Table 2) enhances tubulin inhibition, with IC₅₀ values comparable to combretastatin analogs .
  • 30C-NBOMe : The N-(3,4,5-trimethoxybenzyl) group is critical for serotonin receptor binding, as evidenced by its dominant fragment (m/z 181.0859) in mass spectrometry .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name LogP (XLogP) Topological Polar Surface Area (Ų) Water Solubility Stability Notes References
This compound hydrobromide 2.8 (est.) 39.7 High (salt form) Hydrolytically stable in acidic conditions
N-(3,4,5-Trimethoxybenzyl)aniline 3.3 39.7 Low Sensitive to oxidation
N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine 4.1 (est.) 39.7 Moderate (amine solubility) Stable under reflux in chloroform

Key Observations :

  • Lipophilicity : Adamantane and cycloheptane derivatives exhibit higher LogP values than aniline analogs, correlating with increased membrane permeability .
  • Solubility : The hydrobromide salt form significantly improves aqueous solubility compared to free bases, which is critical for in vivo studies .

Biological Activity

N-(3,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[(3,4,5-trimethoxyphenyl)methyl]cycloheptanamine
  • Molecular Formula : C17H27NO3
  • Molecular Weight : 303.41 g/mol

The compound features a cycloheptane ring attached to a benzyl group that contains three methoxy substituents. This specific arrangement contributes to its unique pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Cycloheptanamine and 3,4,5-trimethoxybenzyl chloride.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane or toluene with a base (e.g., sodium hydroxide).
  • Mechanism : The nucleophilic substitution occurs where the amine attacks the benzyl chloride, resulting in the formation of the target compound.

This compound exerts its biological effects through interactions with various molecular targets including enzymes and receptors. The methoxy groups enhance its binding affinity and specificity towards these targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptor activities that are crucial for various physiological processes.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways.
  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects : Investigations into neuroprotective properties reveal potential benefits in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
N-(2,4,5-trimethoxybenzyl)cycloheptanamineCycloheptane derivativeAnticancer and neuroprotective
N-(3,4-dimethoxybenzyl)cycloheptanamineCycloheptane derivativeAntimicrobial
3,4,5-TrimethoxycinnamamidesCinnamamide derivativeAnticancer

This table highlights how similar compounds share certain biological activities while varying in their structural features.

Q & A

Q. What are the common synthetic routes for N-(3,4,5-trimethoxybenzyl)cycloheptanamine, and what challenges arise during its purification?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 3,4,5-trimethoxybenzyl chloride can react with cycloheptanamine under basic conditions (e.g., K₂CO₃ in dry DMF) to form the target compound . Key challenges include:
  • Byproduct Formation : Competing reactions may yield N-alkylated byproducts; strict control of stoichiometry and temperature (0–5°C) is critical.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (hexane/ethanol) is required to isolate the pure amine .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ ~3.7–3.9 ppm for OCH₃) and cycloheptane protons (δ ~1.5–2.5 ppm). Aromatic protons in the trimethoxybenzyl group appear as a singlet (δ ~6.5 ppm) due to symmetry .
  • X-ray Diffraction : Powder or single-crystal X-ray diffraction (e.g., using SHELX software) resolves the spatial arrangement of the trimethoxybenzyl and cycloheptane moieties. The methoxy groups often induce planar stacking in the crystal lattice .

Q. What are the preliminary biological targets of this compound in neuropharmacological studies?

  • Methodological Answer : Structural analogs (e.g., N-trimethoxybenzyl adamantanamine derivatives) show affinity for serotonin (5-HT₂A) and dopamine receptors . Preliminary assays include:
  • Radioligand Binding : Competitive displacement assays using [³H]ketanserin for 5-HT₂A receptor affinity.
  • Functional Assays : Measurement of cAMP levels in HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?

  • Methodological Answer : SAR analysis involves systematic modifications:
  • Substituent Variation : Compare activity of derivatives with altered methoxy positions (e.g., 2,4,5- vs. 3,4,5-trimethoxy) to assess steric/electronic effects on receptor binding .
  • Ring Size Impact : Replace cycloheptane with cyclohexane or cyclopentane to evaluate conformational flexibility (Table 1).

Table 1 : Comparative Receptor Affinity of Analogues

Compound5-HT₂A IC₅₀ (nM)Dopamine D₂ IC₅₀ (nM)
Cycloheptanamine derivative120 ± 15>1000
Cyclohexanamine derivative450 ± 30850 ± 90
Data adapted from receptor binding studies .

Q. What computational strategies predict the interaction of This compound with CNS targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. The trimethoxybenzyl group may occupy hydrophobic pockets in 5-HT₂A’s orthosteric site .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of hydrogen bonds between methoxy oxygen and Ser159/Ser163 residues .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for similar compounds) may arise from:
  • Assay Conditions : Standardize protocols (e.g., cell line, incubation time) to minimize variability .
  • Stereochemical Purity : Confirm enantiomeric purity via chiral HPLC; impurities >5% can skew results .
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies and identify trends .

Key Notes for Experimental Design

  • Synthesis Optimization : Monitor reactions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and adjust dropwise addition of benzyl halides to minimize side reactions .
  • Biological Testing : Include positive controls (e.g., LSD for 5-HT₂A assays) and validate results with orthogonal methods (e.g., calcium flux assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-trimethoxybenzyl)cycloheptanamine
Reactant of Route 2
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N-(3,4,5-trimethoxybenzyl)cycloheptanamine

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